![molecular formula C7H15NO B2479354 3-(Cyclopropylmethylamino)-1-propanol CAS No. 276890-56-3](/img/structure/B2479354.png)
3-(Cyclopropylmethylamino)-1-propanol
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Overview
Description
3-(Cyclopropylmethylamino)-1-propanol, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical drug. CPMA is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to have promising effects in preclinical studies for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol is not fully understood, but it is believed to act through multiple pathways. 3-(Cyclopropylmethylamino)-1-propanol has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(Cyclopropylmethylamino)-1-propanol has been shown to have a range of biochemical and physiological effects. In preclinical studies, 3-(Cyclopropylmethylamino)-1-propanol has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Cyclopropylmethylamino)-1-propanol is its potential use as a pharmaceutical drug for the treatment of various diseases. 3-(Cyclopropylmethylamino)-1-propanol has been shown to have promising effects in preclinical studies and may have fewer side effects than existing drugs. However, there are limitations to the use of 3-(Cyclopropylmethylamino)-1-propanol in lab experiments. 3-(Cyclopropylmethylamino)-1-propanol is a chiral compound, meaning it exists in two mirror-image forms, which can complicate experiments. Additionally, the mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol is not fully understood, which can make it difficult to design experiments.
Future Directions
There are many future directions for research on 3-(Cyclopropylmethylamino)-1-propanol. One area of research is the development of more efficient synthesis methods for 3-(Cyclopropylmethylamino)-1-propanol. Another area of research is the investigation of the mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol, which may lead to the development of more effective drugs. Additionally, the potential use of 3-(Cyclopropylmethylamino)-1-propanol in combination with other drugs for the treatment of various diseases should be explored. Overall, 3-(Cyclopropylmethylamino)-1-propanol is a promising compound that has the potential to be used as a pharmaceutical drug for the treatment of various diseases.
Synthesis Methods
3-(Cyclopropylmethylamino)-1-propanol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropylmethanol with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate, which is then reacted with 1-chloropropane in the presence of a base to form 3-(Cyclopropylmethylamino)-1-propanol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
3-(Cyclopropylmethylamino)-1-propanol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, 3-(Cyclopropylmethylamino)-1-propanol has been shown to have anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(cyclopropylmethylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-1-4-8-6-7-2-3-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLRRJOINVVYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethylamino)-1-propanol |
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